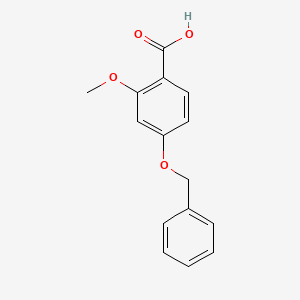

4-Benzyloxy-2-methoxy-benzoic acid

Overview

Description

“4-Benzyloxy-2-methoxy-benzoic acid” is a chemical compound with the CAS Number: 85607-79-0. It has a molecular weight of 258.27 . The IUPAC name for this compound is 4-(benzyloxy)-2-methoxybenzoic acid . It is a solid substance .

Molecular Structure Analysis

The InChI code for “4-Benzyloxy-2-methoxy-benzoic acid” is 1S/C15H14O4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-Benzyloxy-2-methoxy-benzoic acid” is a solid substance . It has a molecular weight of 258.27 . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Luminescent Properties in Coordination Compounds

Sivakumar et al. (2010) synthesized lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, demonstrating the impact of electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents on photophysical properties. The study found that electron-releasing substituents increased the electron density of the ligand, improving the photoluminescence of Tb(3+) complexes. Conversely, electron-withdrawing groups decreased luminescence efficiency due to energy dissipation via pi*-n transitions and ILCT bands involvement (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Quantum Chemical Studies

Zaltariov et al. (2016) focused on the synthesis and molecular structure investigation of silicon-containing benzoic acid derivatives, including 4-((trimethylsilyl)methoxy) and 4-(3-(trimethylsilyl)propoxy)benzoic acids. The study utilized various quantum chemical methods, such as DFT, HF, and PM3/PM6/PM7, to analyze molecular geometries and electronic absorption, suggesting the importance of these compounds in molecular structure analysis (Zaltariov, Cojocaru, Shova, Săcărescu, & Cazacu, 2016).

Supramolecular Tecton Applications

Kohmoto et al. (2009) developed benzoic acid derivatives as new supramolecular tectons based on hydrogen bonding. The study revealed that benzoic acid derivatives with two hydroxymethyl groups, such as methoxy and benzyloxy derivatives, could create zigzag and straight hydrogen-bonded networks, showing potential in crystal engineering (Kohmoto, Kuroda, Someya, Kishikawa, Masu, Yamaguchi, & Azumaya, 2009).

Sensitized Emission in Luminescent Lanthanide Complexes

Kim et al. (2006) studied the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes. This research indicated the crucial role of the intramolecular charge transfer (ICT) state in energy-transfer pathways in luminescent lanthanide complexes, which could be relevant for designing efficient luminescent materials (Kim, Baek, & Kim, 2006).

Safety And Hazards

While specific safety and hazard information for “4-Benzyloxy-2-methoxy-benzoic acid” was not found in the retrieved papers, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name |

2-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQWLDXXQLJSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424321 | |

| Record name | 4-Benzyloxy-2-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-methoxy-benzoic acid | |

CAS RN |

85607-79-0 | |

| Record name | 4-Benzyloxy-2-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

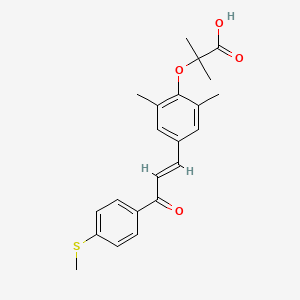

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)